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Cat. No.: B15289291

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Azaperone N-Oxide, a derivative of the
butyrophenone neuroleptic, Azaperone. Due to the limited availability of specific experimental
data for Azaperone N-Oxide, this document combines known structural information with
established principles of organic chemistry and pharmacology, alongside comparative data
from structurally related compounds. This dossier covers the chemical structure, proposed
synthesis, predicted physicochemical and spectroscopic properties, a potential analytical
methodology, and the inferred pharmacological profile of Azaperone N-Oxide. All quantitative
data are summarized in tables, and key processes are visualized using Graphviz diagrams to
facilitate understanding.

Chemical Identity

Azaperone N-Oxide is the N-oxidized derivative of Azaperone, a pyridinylpiperazine and
butyrophenone agent. The N-oxidation is presumed to occur at the nitrogen atom of the
piperazine ring that is attached to the butyrophenone moiety.

Table 1: Chemical Identification of Azaperone N-Oxide
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Identifier Value Source

1-(4-fluorophenyl)-4-(1-oxido-
IUPAC Name 4-pyridin-2-ylpiperazin-1-ium- [1]
1-yhbutan-1-one

CAS Number 66065-28-9 [1]

Molecular Formula C19H22FN302 [1]

Molecular Weight 343.40 g/mol [1]
[O-]

SMILES [N+]1(CCCC(=0)c2cce(F)cc2) [1]
CCN(CC1)c3cceen3

Proposed Synthesis of Azaperone N-Oxide

A detailed experimental protocol for the synthesis of Azaperone N-Oxide is not publicly
available. However, based on general methods for the N-oxidation of tertiary amines, a
plausible synthetic route involves the direct oxidation of Azaperone using a suitable oxidizing
agent, such as hydrogen peroxide.

Experimental Protocol: Synthesis of Azaperone N-Oxide

Materials:

e Azaperone (free base)

e Hydrogen peroxide (30% aqueous solution)

e Methanol (ACS grade)

e Dichloromethane (ACS grade)

e Saturated aqueous sodium bisulfite solution

e Saturated agueous sodium bicarbonate solution

e Anhydrous magnesium sulfate
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« Silica gel for column chromatography
o Ethyl acetate (for chromatography)

e Methanol (for chromatography)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve
Azaperone (1.0 equivalent) in methanol.

o Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0-3.0
equivalents) dropwise at room temperature. The reaction is exothermic and may require
occasional cooling in an ice bath to maintain the temperature below 40°C.

o Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The
disappearance of the Azaperone spot and the appearance of a more polar spot
corresponding to the N-oxide indicates reaction completion.

e Quenching: Upon completion, cautiously add a saturated aqueous solution of sodium
bisulfite to quench the excess hydrogen peroxide. Stir for 30 minutes.

o Work-up: Remove the methanol under reduced pressure. To the aqueous residue, add
dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any
remaining acid. Separate the organic layer.

o Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to obtain the crude Azaperone N-
Oxide.

« Purification: Purify the crude product by flash column chromatography on silica gel, eluting
with a gradient of methanol in ethyl acetate.
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o Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to
confirm its identity and purity.

Synthesis Workflow Diagram
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Synthesis Workflow for Azaperone N-Oxide

Reaction

Azaperone in Methanol Hydrogen Peroxide (30%)

Stirring at Room Temperature

Monitor by TLC

Work-up & [Purification

Quench with NaHSO3

Solvent Evaporation

Extraction with CH2CI2

Drying over MgSO4

Column Chromatography

Pure Azaperone N-Oxide

Click to download full resolution via product page

Proposed synthesis workflow for Azaperone N-Oxide.
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Predicted Physicochemical and Spectroscopic
Properties

Specific experimental data for the physicochemical and spectroscopic properties of Azaperone
N-Oxide are not readily available. The following tables present predicted properties based on
the known structure and data from analogous compounds.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of Azaperone N-Oxide

Predicted ] . L.
Property . Basis of Prediction
Valuel/Information

Likely higher than Azaperone
Melting Point (90-95°C) due to increased General trend for N-oxides.

polarity.

More soluble in polar solvents The N-oxide group increases
Solubility (water, methanol) than polarity and hydrogen bonding

Azaperone. capacity.

Expected to be lower than the o
_ o N-oxidation decreases the
pKa corresponding amine in o _
basicity of the nitrogen atom.
Azaperone.

Expected to be lower than )
S The polar N-oxide group
LogP Azaperone, indicating ) .
) o reduces lipophilicity.
increased hydrophilicity.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for Azaperone N-Oxide
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Rationale and Comparison

Technique Predicted Key Features
to Analogs
Protons on carbons adjacent
to the N-oxide group
(piperazine ring) will be N-oxidation causes a
H NMR deshielded (shifted downfield) downfield shift of a-protons.
compared to Azaperone. Similar effects are observed in
Aromatic protons of the other piperazine N-oxides.
pyridine and fluorophenyl rings
will show minor shifts.
Carbons adjacent to the N- ] ]
) ) S The electron-withdrawing
oxide group (piperazine ring) ]
) ) effect of the N-oxide group
13C NMR will be deshielded. Other

carbon signals will be

minimally affected.

deshields adjacent carbon

atoms.

IR Spectroscopy

A characteristic N-O stretching
vibration is expected in the
range of 950-970 cm~1. The
C=0 stretch of the
butyrophenone will be present

around 1680 cm™1.

Pyridine N-oxide shows a
strong N-O stretch around
1250 cm™1, but for aliphatic
amine oxides, this band is
typically at a lower

wavenumber.

Mass Spectrometry (EI)

The molecular ion peak (M*) at
m/z 343 should be observable.
A characteristic fragment ion
corresponding to the loss of an
oxygen atom ([M-16]*) at m/z
327 is expected. Other
fragmentations will be similar
to Azaperone, including
cleavage of the butyrophenone

side chain.

The [M-16]* fragment is a
hallmark of N-oxides in mass
spectrometry. Fragmentation of
the butyrophenone moiety is a

well-known pathway.

Predicted Mass Spectrometry Fragmentation Pathway
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Predicted MS Fragmentation of Azaperone N-Oxide

Azaperone N-Oxide

(m/z 343)

McLafferty
earrangement

[C11H14FN20O]+
(m/z 221)

n-cleavage

[C8H6FO]+
(m/z 123)

[M-O]+
(m/z 327)

[CO9H12N3]+
(m/z 162)

Click to download full resolution via product page

Predicted major fragmentation pathways for Azaperone N-Oxide.

Proposed Analytical Methodology

A validated analytical method for the simultaneous determination of Azaperone and its major
metabolite, azaperol, in animal tissues using HPLC with UV detection has been reported. This
method could be adapted for the analysis of Azaperone N-Oxide.

Experimental Protocol: HPLC Analysis

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system with a UV detector.
e C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 pm).
Chromatographic Conditions (starting point for method development):

» Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) at a

pH of approximately 7.

o Flow Rate: 1.0 mL/min.
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e Column Temperature: 30°C.

e Detection Wavelength: 254 nm.

e Injection Volume: 20 pL.

Sample Preparation:

o Extraction: Homogenize the tissue sample and extract with a suitable organic solvent (e.qg.,
acetonitrile or a mixture of hexane and ethyl acetate).

o Clean-up: Perform a solid-phase extraction (SPE) using a C18 cartridge to remove
interfering substances.

e Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile
phase.

Validation Parameters to be Assessed:

Specificity

Linearity and Range

Accuracy and Precision

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Robustness

Inferred Pharmacological Profile and Signaling
Pathways

The pharmacology of Azaperone is well-characterized; it acts as a dopamine D2 receptor
antagonist, leading to its neuroleptic and sedative effects. The introduction of the N-oxide group
is expected to alter its pharmacokinetic and pharmacodynamic properties.

» Blood-Brain Barrier Permeability: The increased polarity of Azaperone N-Oxide will likely
reduce its ability to cross the blood-brain barrier compared to Azaperone. This could result in
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reduced central nervous system effects.

o Metabolism: Azaperone N-Oxide may be a metabolite of Azaperone in vivo. Conversely, it
could also be reduced back to Azaperone by reductases in the body, acting as a prodrug.

o Receptor Binding: The affinity of Azaperone N-Oxide for dopamine receptors is unknown.
The bulky and polar N-oxide group may sterically hinder binding to the receptor, potentially
reducing its antipsychotic activity.

Further research is required to elucidate the specific pharmacological profile and signaling
pathways affected by Azaperone N-Oxide.

Conclusion

Azaperone N-Oxide is a derivative of Azaperone with distinct predicted physicochemical
properties due to the presence of the polar N-oxide functional group. While specific
experimental data for this compound are scarce, this technical guide provides a comprehensive
overview based on its known structure and established chemical principles. The proposed
synthetic route, predicted spectroscopic characteristics, and analytical methodology serve as a
valuable resource for researchers and drug development professionals interested in further
investigating this compound. Future studies are warranted to experimentally validate these
predictions and to fully characterize the pharmacological and toxicological profile of Azaperone
N-Oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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azaperone-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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